molecular formula C17H26N2O2S2 B2830955 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415452-55-8

1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

Cat. No. B2830955
CAS RN: 2415452-55-8
M. Wt: 354.53
InChI Key: BTQNIMUPPBDELK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, also known as TDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDPU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to have low toxicity in animal models, suggesting that it may be a safe and effective compound for scientific research.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is its potential as a novel anti-tumor and anti-inflammatory agent. 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also shown low toxicity in animal models, which is a promising characteristic for its potential use in scientific research. However, one of the limitations of 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, including further exploration of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent in animal models. 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea may also be explored for its potential as a drug delivery system or as a tool for studying cancer cell growth and apoptosis. Overall, 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a promising compound for scientific research, and further studies may reveal its full potential in the field of medicine and biology.

Synthesis Methods

1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea can be synthesized through various methods, including the reaction of 4-tert-butylphenyl isocyanate with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base. The reaction results in the formation of 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, which can be purified through recrystallization.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been explored for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S2/c1-16(2,3)13-4-6-14(7-5-13)19-15(20)18-10-17(21)11-22-8-9-23-12-17/h4-7,21H,8-12H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQNIMUPPBDELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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